molecular formula C15H15N3OS B14619355 6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole CAS No. 60524-79-0

6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole

Katalognummer: B14619355
CAS-Nummer: 60524-79-0
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: UEYUHDVJLPSCFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of an ethyl group at the 6th position of the benzimidazole ring and a pyridin-2-ylmethanesulfinyl group at the 2nd position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole can be achieved through several synthetic routes. One common method involves the reaction of 6-ethylbenzimidazole with pyridin-2-ylmethanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Formation of 6-Ethyl-2-[(pyridin-2-yl)methanesulfonyl]-1H-benzimidazole

    Reduction: Formation of 6-Ethyl-2-[(pyridin-2-yl)methanesulfanyl]-1H-benzimidazole

    Substitution: Formation of various substituted benzimidazole derivatives

Wissenschaftliche Forschungsanwendungen

6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with DNA or proteins, affecting cellular processes such as replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Lansoprazole: A proton pump inhibitor with a similar benzimidazole structure.

    Omeprazole: Another proton pump inhibitor with a benzimidazole core.

    Pantoprazole: A benzimidazole derivative used as a proton pump inhibitor.

Uniqueness

6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives. Its combination of an ethyl group and a pyridin-2-ylmethanesulfinyl group may result in unique interactions with molecular targets, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

60524-79-0

Molekularformel

C15H15N3OS

Molekulargewicht

285.4 g/mol

IUPAC-Name

6-ethyl-2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole

InChI

InChI=1S/C15H15N3OS/c1-2-11-6-7-13-14(9-11)18-15(17-13)20(19)10-12-5-3-4-8-16-12/h3-9H,2,10H2,1H3,(H,17,18)

InChI-Schlüssel

UEYUHDVJLPSCFG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.